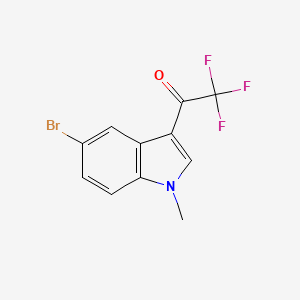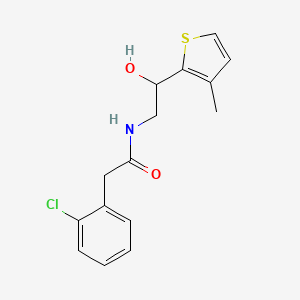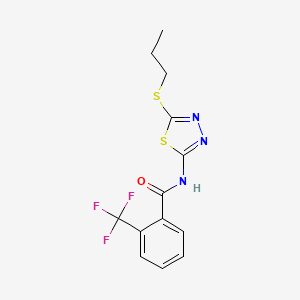![molecular formula C19H22N4O2 B2856139 3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-24-1](/img/structure/B2856139.png)
3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a small molecule that has been shown to modulate the activity of certain proteins in the body, leading to a range of biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent , particularly in targeting the epidermal growth factor receptor (EGFR), which is critical in cell survival, growth, differentiation, and tumor formation . EGFR overexpression is common in various cancers, and derivatives of this compound have demonstrated potent inhibitory activity against EGFR proteins, showing significant potential in the treatment of MCF-7 and A-549 cancer cells .
EGFR Tyrosine Kinase Inhibition
Continuing with its anticancer properties, this compound’s derivatives have been synthesized to function as EGFR tyrosine kinase inhibitors . These derivatives have been evaluated for their cytotoxicity against cancer cell lines and have shown to possess comparable or superior potency to the reference drug Erlotinib . This highlights the compound’s role in the development of new, targeted cancer therapies.
Synthesis of Fused Triazole Derivatives
The compound is used in the synthesis of novel fused triazole derivatives. These derivatives are of interest due to their pharmacological properties and potential as lead compounds in drug discovery. The synthesis involves a click reaction followed by a C–C bond coupling process, leading to compounds with promising pharmacological activities .
Organic Synthesis Building Blocks
In the field of organic synthesis, the compound can be utilized as a building block for the synthesis of more complex molecules. Its structure allows for various functionalizations, which can lead to the development of new synthetic methods and materials .
Protodeboronation Studies
The compound’s derivatives have been used in studies exploring the protodeboronation of pinacol boronic esters. This research is significant for the development of new catalytic methods that can enhance the synthesis of pharmaceuticals and other organic compounds .
Anti-Markovnikov Hydromethylation
Research involving the compound has contributed to the understanding of anti-Markovnikov hydromethylation of alkenes. This knowledge is crucial for the development of new reactions and methodologies in the field of synthetic chemistry .
Homologation Reactions
The compound’s framework is valuable for homologation reactions, where it can be used to extend carbon chains in a controlled manner. This application is particularly useful in the synthesis of complex organic molecules with precise structural requirements .
Radical-Polar Crossover Reactions
Lastly, the compound’s derivatives are instrumental in studying radical-polar crossover reactions. These reactions are important for creating new C–C bonds and have broad applications in the synthesis of natural products and medicinal compounds .
Mechanism of Action
Target of Action
The compound, also known as 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one, has been found to have promising inhibitory activity against the tyrosine kinase EGFR proteins . The Epidermal Growth Factor Receptor (EGFR) plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
The compound interacts with its target, the EGFR proteins, by inhibiting their activity. This inhibition can prevent the proliferation and spread of cancer cells, which rely on the EGFR pathway for growth and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway. By inhibiting EGFR proteins, it disrupts the downstream effects of this pathway, which include cell proliferation and survival. This disruption can lead to the death of cancer cells that depend on the EGFR pathway .
Result of Action
The compound’s action results in the inhibition of EGFR proteins, leading to the disruption of cell proliferation and survival pathways in cancer cells. This can result in the death of these cells, demonstrating the compound’s potential as an anticancer agent .
properties
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(14-5-2-1-3-6-14)22-11-8-15(9-12-22)23-13-21-17-16(19(23)25)7-4-10-20-17/h1-2,4,7,10,13-15H,3,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSTTYOEXWJKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2856059.png)
![N-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2856061.png)
![2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2856062.png)
![2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856065.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2856066.png)

![3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea](/img/structure/B2856069.png)


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2856076.png)
![4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2856078.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2856079.png)